4-Ethoxy-4-oxobutanoic acid
Overview
Description
4-Ethoxy-4-oxobutanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various substituted 4-oxobutanoic acid derivatives, which are structurally related to 4-ethoxy-4-oxobutanoic acid. These derivatives are of interest due to their biological activities and potential applications in various fields such as antimicrobial treatments and synthesis of nonlinear optical materials .
Synthesis Analysis
The synthesis of substituted 4-oxobutanoic acid derivatives is typically achieved through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using respective benzaldehydes and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions . Another derivative, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods such as NMR, mass spectroscopy, and X-ray diffraction studies. For example, the crystal structures of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was solved using single-crystal X-ray diffraction data .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 4-ethoxy-4-oxobutanoic acid. However, they do discuss the reactivity of related compounds. For instance, 4-methylthio-2-oxobutanoic acid is a precursor to methional, which induces apoptosis in BAF3 lymphoid cells . Additionally, 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of glycolic acid oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds include their crystalline structure, thermal stability, and spectroscopic characteristics. The compounds exhibit different crystalline systems and space groups, as confirmed by X-ray diffraction studies . The thermal stability of these compounds was assessed using techniques like TGA and DTA, with some compounds showing stability up to certain temperatures before decomposing . The optical properties, such as UV-Vis absorption spectra, were also determined, which are relevant for their potential applications .
Scientific Research Applications
-
Fluorescent Probe for β-Amyloids
- Application : 4-Ethoxy-4-oxobutanoic acid is used in the synthesis of a fluorescent probe for β-amyloids . β-amyloids are proteins that accumulate in the brains of individuals with Alzheimer’s disease.
- Method : The probe was synthesized by catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile .
- Results : The probe showed high binding affinities toward Ab(1–40) aggregates in vitro (Kd= 29.4 nmol/L) by fluorophotometry . This study provides a powerful fluorescent probe for the molecular diagnosis of Alzheimer’s disease .
-
Metabolite in Human Saliva
- Application : 4-Ethoxy-4-oxobutanoic acid has been identified as a metabolite found in human saliva .
- Method : The detection and identification of this compound in saliva would likely involve techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .
- Results : The presence of this compound in saliva could potentially provide insights into human metabolic processes or serve as a biomarker for certain health conditions .
-
Fatty Acid Ester
- Application : 4-Ethoxy-4-oxobutanoic acid is classified as a fatty acid ester . Fatty acid esters have a wide range of applications, including use as a diesel substitute in biodiesel engines, in the production of detergents and soaps, and as food additives .
- Method : The production of fatty acid esters typically involves the reaction of a carboxylic acid (in this case, 4-Ethoxy-4-oxobutanoic acid) with an alcohol in the presence of a strong acid catalyst .
- Results : The resulting fatty acid esters can be used in a variety of applications depending on their specific properties .
-
Hemisuccinate
- Application : 4-Ethoxy-4-oxobutanoic acid is also classified as a hemisuccinate . Hemisuccinates are used in drug delivery systems to improve the solubility and bioavailability of poorly water-soluble drugs .
- Method : The production of hemisuccinates involves the reaction of a carboxylic acid (in this case, 4-Ethoxy-4-oxobutanoic acid) with succinic anhydride .
- Results : The resulting hemisuccinates can improve the solubility and bioavailability of poorly water-soluble drugs, enhancing their therapeutic effectiveness .
-
Synthesis of Acryloyloxy Compounds
- Application : 4-Ethoxy-4-oxobutanoic acid can be used in the synthesis of acryloyloxy compounds . These compounds have a wide range of applications, including use in the production of polymers and coatings .
- Method : The synthesis of acryloyloxy compounds typically involves the reaction of a carboxylic acid (in this case, 4-Ethoxy-4-oxobutanoic acid) with acryloyl chloride .
- Results : The resulting acryloyloxy compounds can be used in a variety of applications depending on their specific properties .
-
Safety Testing
- Application : 4-Ethoxy-4-oxobutanoic acid can be used in safety testing, including tests for acute oral toxicity, skin sensitization, eye irritation, and aquatic toxicity .
- Method : The specific methods for these tests would vary depending on the exact nature of the test, but they generally involve exposing a test subject (such as a lab animal or cell culture) to the compound and observing the results .
- Results : The results of these tests can provide valuable information about the safety and potential risks associated with exposure to 4-Ethoxy-4-oxobutanoic acid .
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKAJARZKDJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870834 | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-4-oxobutanoic acid | |
CAS RN |
1070-34-4 | |
Record name | Monoethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.